molecular formula C13H15BrClNO2 B2472106 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide CAS No. 1396679-13-2

5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide

Cat. No.: B2472106
CAS No.: 1396679-13-2
M. Wt: 332.62
InChI Key: WUXJTNSZTAXVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to a benzamide structure. Its unique chemical structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a benzamide derivative, followed by the introduction of the cyclopropyl and hydroxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high efficiency and consistency in product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms or convert the amide group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or carboxylic acids, while reduction of the amide group can produce primary amines.

Scientific Research Applications

5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-3-fluoropyridine
  • 5-bromo-2-chloro-3-nitropyridine
  • 5-bromo-2-chloro-3-methylbenzamide

Uniqueness

Compared to similar compounds, 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl and hydroxypropyl groups, in particular, enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO2/c14-9-3-4-11(15)10(7-9)13(18)16-6-5-12(17)8-1-2-8/h3-4,7-8,12,17H,1-2,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXJTNSZTAXVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=C(C=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.